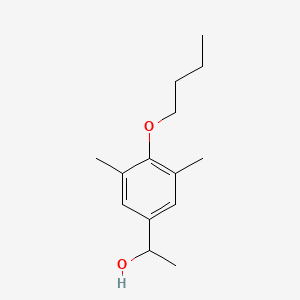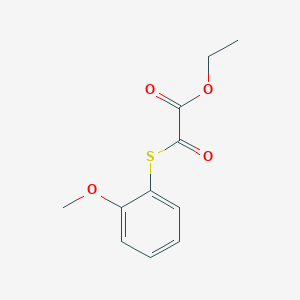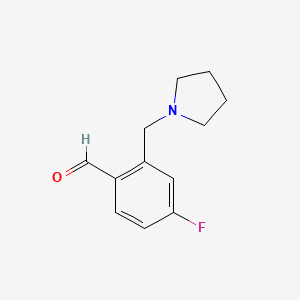
2-(3-Fluoro-5-methylphenyl)ethanethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Fluoro-5-methylphenyl)ethanethiol is an organic compound with the molecular formula C9H11FS It is characterized by the presence of a thiol group (-SH) attached to an ethyl chain, which is further connected to a fluorinated aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-5-methylphenyl)ethanethiol can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 3-fluoro-5-methylbenzyl chloride with ethanethiol in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the base facilitating the substitution of the chloride group by the thiol group.
Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of 3-fluoro-5-methylbenzene is coupled with an ethyl thiol derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale nucleophilic substitution reactions, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, ensures the efficient production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Fluoro-5-methylphenyl)ethanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The aromatic ring can undergo reduction reactions, such as hydrogenation, to form cyclohexane derivatives.
Substitution: The fluorine atom on the aromatic ring can be substituted by nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or iodine in the presence of a base can oxidize the thiol group.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas are commonly used for hydrogenation reactions.
Substitution: Nucleophiles like sodium amide (NaNH2) or sodium methoxide (NaOMe) can facilitate substitution reactions.
Major Products Formed
Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO3H).
Reduction: Cyclohexane derivatives.
Substitution: Amino or alkoxy-substituted aromatic compounds.
Applications De Recherche Scientifique
2-(3-Fluoro-5-methylphenyl)ethanethiol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe due to its thiol group, which can interact with proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-(3-Fluoro-5-methylphenyl)ethanethiol involves its interaction with molecular targets through its thiol group. Thiol groups are known to form covalent bonds with cysteine residues in proteins, leading to the modulation of protein function. This interaction can affect various biochemical pathways, including enzyme activity and signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3-Chloro-5-methylphenyl)ethanethiol
- 2-(3-Bromo-5-methylphenyl)ethanethiol
- 2-(3-Fluoro-4-methylphenyl)ethanethiol
Uniqueness
2-(3-Fluoro-5-methylphenyl)ethanethiol is unique due to the presence of the fluorine atom, which imparts distinct electronic properties to the aromatic ring. This fluorine substitution can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
2-(3-fluoro-5-methylphenyl)ethanethiol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FS/c1-7-4-8(2-3-11)6-9(10)5-7/h4-6,11H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEEUQTHYYLSMMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)CCS |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(iso-Propyloxy)methyl]thiophenol](/img/structure/B7989599.png)




![2-(Benzo[d][1,3]dioxol-5-yl)ethyl ethyl oxalate](/img/structure/B7989649.png)


![3-[2-(1,3-Dioxanyl)]-1-(3,4-dimethoxyphenyl)-1-propanol](/img/structure/B7989667.png)




